molecular formula C16H14O4 B6400503 3-(4-Acetylphenyl)-5-methoxybenzoic acid CAS No. 1261959-89-0

3-(4-Acetylphenyl)-5-methoxybenzoic acid

Cat. No.: B6400503
CAS No.: 1261959-89-0
M. Wt: 270.28 g/mol
InChI Key: QLICQMWBNVIKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetylphenyl)-5-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a 4-acetylphenyl substituent at the 3-position of the benzene ring. This compound belongs to a broader class of substituted benzoic acids, which are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and organic synthesis. The acetyl group at the 4-position of the phenyl ring introduces electron-withdrawing characteristics, while the methoxy group at the 5-position contributes to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

3-(4-acetylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(17)11-3-5-12(6-4-11)13-7-14(16(18)19)9-15(8-13)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLICQMWBNVIKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689781
Record name 4'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-89-0
Record name 4'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-5-methoxybenzoic acid typically involves a multi-step process. One common method starts with the acetylation of 4-bromophenylacetic acid, followed by a Suzuki-Miyaura coupling reaction with 5-methoxybenzeneboronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid.

    Reduction: 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Acetylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted benzoic acids exhibit significant variations in properties based on substituent type, position, and electronic effects. Below is a detailed comparison of 3-(4-acetylphenyl)-5-methoxybenzoic acid with analogous compounds, supported by evidence:

Substituent Position and Electronic Effects

  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (YB-0428) :
    • Substituents: Carboxy group at the 3-position of the phenyl ring.
    • Impact: The carboxy group enhances acidity and hydrogen-bonding capacity compared to the acetyl group in the target compound.
  • 3-(4-Carboxyphenyl)-5-methoxybenzoic acid (YB-0459) :
    • Substituents: Carboxy group at the 4-position.
    • Impact: Positional isomerism affects solubility and interactions with biological targets (e.g., enzymes or receptors).
  • 3-(Difluoromethyl)-5-methoxybenzoic acid :
    • Substituents: Difluoromethyl group at the 3-position.
    • Impact: The electron-withdrawing fluorine atoms increase metabolic stability compared to acetylphenyl derivatives.

Functional Group Modifications

  • 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid :
    • Substituents: Halogen atoms (Cl, F) at the 3- and 5-positions.
    • Impact: Halogens enhance lipophilicity and may improve blood-brain barrier penetration relative to the acetylphenyl group.
  • 4-((2-Hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) :
    • Substituents: Azo group (-N=N-) and hydroxy group.
    • Impact: The azo group introduces photochromic properties, enabling applications in optical materials, which are absent in acetylphenyl derivatives.

Physicochemical Properties

While direct data for this compound are lacking, inferences can be drawn from analogs:

  • Melting Points :
    • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid: Likely higher than the target compound due to stronger intermolecular hydrogen bonding .
    • 3-(Difluoromethyl)-5-methoxybenzoic acid: Lower melting point due to reduced polarity compared to carboxy derivatives .
  • Solubility :
    • Methoxy and acetylphenyl groups may confer moderate aqueous solubility, whereas halogenated analogs (e.g., 3-chloro-5-fluoro) are more lipid-soluble .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.